molecular formula C17H18O B1613655 3'-Methyl-3-(2-methylphenyl)propiophenone CAS No. 898789-07-6

3'-Methyl-3-(2-methylphenyl)propiophenone

Cat. No.: B1613655
CAS No.: 898789-07-6
M. Wt: 238.32 g/mol
InChI Key: FTLWJJHYWFMCDP-UHFFFAOYSA-N
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Description

Contextualization within the Propiophenone (B1677668) Chemical Class

Propiophenone, the parent compound, is an aromatic ketone with the structure 1-phenylpropan-1-one. It consists of a benzene (B151609) ring attached to a propanoyl group. Propiophenones are characterized by the presence of a carbonyl group bonded to a phenyl group and an ethyl group. wikipedia.org This structural motif allows for a variety of chemical reactions, making propiophenones versatile intermediates in organic synthesis. wikipedia.org They are used in the preparation of various organic compounds, including pharmaceuticals and fragrances. drugbank.com For instance, propiophenone itself is a precursor in the synthesis of drugs like phenmetrazine and propoxyphen. wikipedia.org

The synthesis of propiophenones often involves the Friedel-Crafts acylation of an aromatic compound with propanoyl chloride or propanoic anhydride (B1165640). wikipedia.org This electrophilic aromatic substitution reaction is a fundamental method for creating carbon-carbon bonds to an aromatic ring.

3'-Methyl-3-(2-methylphenyl)propiophenone is a more complex derivative, featuring methyl substitutions on both of its aromatic rings. Specifically, it has a methyl group at the meta-position (3') of the phenyl ring attached to the carbonyl group and another methyl group at the ortho-position (2) of the phenyl group at the other end of the propane (B168953) chain. These substitutions significantly influence the molecule's three-dimensional shape and reactivity compared to the parent propiophenone.

Scope and Significance in Academic Research

The academic interest in this compound and its analogues appears to be primarily linked to their potential application in medicinal chemistry. Substituted propiophenones are recognized as important scaffolds in the development of new therapeutic agents. Research has shown that phenylpropiophenone derivatives can exhibit a range of biological activities, including anticancer properties. nih.gov

While direct and extensive research on this compound is not widely published, its structural similarity to key intermediates for bupropion (B1668061) analogues suggests its relevance. Bupropion is a widely prescribed antidepressant and smoking cessation aid, and the development of its analogues is an active area of research to discover compounds with improved pharmacological profiles. nih.govnih.govacs.orgresearchgate.netrsc.org The synthesis of these complex molecules often requires multi-step procedures involving specific substituted ketone intermediates.

Although detailed research findings on this compound are limited in publicly accessible literature, its role as a potential intermediate in the synthesis of novel pharmacologically active compounds underscores its significance. The development of efficient synthetic routes to such specifically substituted ketones is a key focus in organic synthesis research, as it enables the exploration of new chemical space for drug discovery.

Interactive Data Tables

Below are tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₈O
Molecular Weight 238.32 g/mol
CAS Number 898789-07-6
Predicted Boiling Point 388.9 ± 21.0 °C
Predicted Density 1.032 ± 0.06 g/cm³

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-6-5-9-16(12-13)17(18)11-10-15-8-4-3-7-14(15)2/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLWJJHYWFMCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644003
Record name 3-(2-Methylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-07-6
Record name 3-(2-Methylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methyl 3 2 Methylphenyl Propiophenone and Analogues

Established Synthetic Routes

Traditional batch synthesis methods form the foundation for producing propiophenone (B1677668) structures. These routes, including Grignard reactions, Friedel-Crafts acylations, and alcohol oxidations, are well-documented and widely practiced in organic chemistry.

The Grignard reaction is a versatile and fundamental method for forming carbon-carbon bonds. beilstein-journals.org Its application in the synthesis of ketones, including substituted propiophenones, typically involves the reaction of an organomagnesium halide with a nitrile or an acid derivative. organic-chemistry.orgwikipedia.org The Grignard reagent, with its general formula RMgX, acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. researchgate.net A subsequent hydrolysis step then liberates the ketone. wikipedia.org

A specific method for synthesizing 3'-methyl propiophenone, a structural analogue, involves the reaction of an ethyl Grignard reagent with m-methyl benzaldehyde (B42025) to first produce 3'-methyl phenylpropyl alcohol. mmu.ac.uk Another approach reacts a Grignard reagent derived from m-bromotoluene with propionitrile. rsc.org The Grignard reagent is prepared by reacting magnesium metal with an alkyl or aryl halide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the reagent from reacting with water. researchgate.net

The reaction between a Grignard reagent and a nitrile proceeds via a metalloimine intermediate, which upon acidic workup, yields the desired ketone. organic-chemistry.org This method is a powerful tool for creating unsymmetrical ketones. organic-chemistry.org

Table 1: Example of Grignard Reagent-Mediated Synthesis of a Propiophenone Analogue

Starting MaterialsReagentsProductKey ConditionsSource
m-methyl benzaldehydeEthyl Grignard reagent3'-methyl phenylpropyl alcohol (intermediate)Affinity addition reaction mmu.ac.uk
m-bromotoluene, propionitrileMagnesium, diethyl ether3'-methylpropiophenone (B1582660)Anhydrous conditions, followed by hydrolysis rsc.org

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the direct introduction of a keto-group onto an aromatic ring. nih.govchemguide.co.uk The reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). organic-chemistry.orgnih.gov For the synthesis of a simple propiophenone, benzene (B151609) is treated with propanoyl chloride and a Lewis acid catalyst. chemguide.co.ukomanchem.com

A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation, which can be an issue in the related Friedel-Crafts alkylation. rsc.org The general mechanism involves the Lewis acid activating the acyl halide to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. chemguide.co.uk

However, conventional Friedel-Crafts reactions often require stoichiometric amounts of the catalyst, which generates significant waste upon aqueous workup. researchgate.net This has led to the development of more sustainable heterogeneous catalysts, such as zeolites, which can facilitate the reaction and improve its industrial feasibility. nih.govresearchgate.net

Table 2: Comparison of Catalysts in Friedel-Crafts Acylation

Catalyst TypeExamplesAdvantagesDisadvantagesSource
Homogeneous Lewis AcidsAlCl₃, FeCl₃, BF₃High reactivityOften needed in stoichiometric amounts, corrosive, waste generation organic-chemistry.orgnih.gov
Heterogeneous CatalystsZeolitesReusable, reduced waste, improved industrial feasibilityMay have lower activity than homogeneous catalysts nih.govresearchgate.net
Hydrated Metal ChloridesFeCl₃·6H₂OEffective in ionic liquids, can be superior to anhydrous formsSystem-dependent efficacy beilstein-journals.org

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. wikipedia.orgbyjus.com For the synthesis of 3'-Methyl-3-(2-methylphenyl)propiophenone, a corresponding secondary alcohol precursor, 1-(3-methylphenyl)-3-(2-methylphenyl)propan-1-ol, can be oxidized. A patented method describes the synthesis of 3'-methyl propiophenone via the catalytic oxidation of 3'-methyl phenylpropanol. mmu.ac.uk This process uses oxygen as the primary oxidant in the presence of a composite catalyst system. mmu.ac.uk

This system typically consists of three components:

A nitroxide radical, such as 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO).

An inorganic bromide like sodium bromide.

A nitrite (B80452) salt, for instance, sodium nitrite. mmu.ac.uk

This aerobic oxidation method is considered more environmentally friendly than traditional methods that use stoichiometric heavy metal oxidants like chromium reagents. amazonaws.com The reaction mechanism for TEMPO-based systems involves the oxidation of the catalyst to an N-oxoammonium salt, which is the active oxidant that converts the alcohol to a ketone. amazonaws.com Various oxidants can be employed, including Dess-Martin periodinane for mild conversions and industrial processes that often use air or oxygen over metal-based catalysts. wikipedia.org The oxidation of secondary alcohols is generally efficient and stops at the ketone stage, as further oxidation would require the cleavage of a strong carbon-carbon bond. byjus.com

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of traditional batch syntheses, such as safety concerns, difficult heat management, and scalability issues, modern approaches focus on process optimization through technologies like continuous flow chemistry and the development of highly selective catalysts.

Continuous flow chemistry offers significant advantages for the production of ketones, including improved safety, efficiency, and scalability. researchgate.netsci-hub.st This technology has been successfully applied to the synthesis of propiophenone analogues. For example, the Grignard reaction to produce 3-methoxypropiophenone, a key pharmaceutical intermediate, was achieved with an 84% yield in a continuous flow system, a significant improvement over the 50% yield from an optimized batch process. rsc.org

Flow reactors, such as continuously stirred tank reactors (CSTRs), allow for precise control over reaction parameters like temperature and residence time. rsc.org This control is particularly beneficial for highly exothermic or fast reactions, such as those involving organolithium or Grignard reagents, minimizing the formation of byproducts like tertiary alcohols that can result from over-addition in batch processes. sci-hub.strsc.org Multistep syntheses can be "telescoped" into a single continuous flow process, eliminating the need for isolating intermediates and reducing solvent waste. researchgate.netacs.org This has been demonstrated in the synthesis of chiral α-halo ketones, which are valuable building blocks for pharmaceuticals. acs.orgacs.org

The synthesis of a specific isomer like this compound requires precise control over both regiochemistry and, for chiral analogues, stereochemistry.

Regioselectivity: In Friedel-Crafts acylation, the directing effects of substituents on the aromatic ring are paramount for achieving regioselectivity. acs.org For an electron-donating group like a methyl group (toluene), acylation typically occurs at the ortho and para positions. To obtain the 3'-methyl (meta) isomer relative to the incoming acyl group, one might need to start with a different substitution pattern or use specific catalysts that can override the natural directing effects. However, in many cases, reactions show high regioselectivity for the para-position, which simplifies product purification. beilstein-journals.org The choice of catalyst and reaction conditions, such as using certain ionic liquids, can enhance this selectivity. beilstein-journals.orgacgpubs.org

Stereoselectivity: Creating chiral propiophenones requires asymmetric synthesis strategies. This can be approached in several ways:

Enantioselective Friedel-Crafts Reactions: The use of chiral Lewis acid catalysts can induce enantioselectivity during the acylation or alkylation step, creating a stereocenter as the C-C bond is formed. rsc.orgnih.govacs.org Catalytic systems based on copper(I) or nickel(II) complexes with chiral ligands have been developed for the enantioselective Friedel-Crafts alkylation of indoles with ketoesters, demonstrating the potential for such strategies. rsc.orgacs.org

Asymmetric Addition to Carbonyls: An alternative is the asymmetric addition of an organometallic reagent (e.g., Grignard) to a prochiral ketone in the presence of a chiral ligand. mmu.ac.ukrsc.orgrsc.org This method is powerful for constructing chiral tertiary alcohols, which can be precursors to or derived from chiral ketones.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved to yield the enantiomerically enriched product. youtube.com

These advanced considerations are critical for the synthesis of complex, biologically active molecules where a specific isomer is required. google.comnih.gov

Electrochemical Synthesis Methodologies for Aromatic Ketones

Electrochemical synthesis, or electrosynthesis, represents a powerful and increasingly utilized approach in modern organic chemistry for the construction of complex molecules. gre.ac.uk This methodology employs electrical current to drive redox reactions, often providing a greener and more cost-effective alternative to conventional synthetic routes by minimizing the need for stoichiometric chemical oxidants or reductants. gre.ac.uk The high degree of control over reaction conditions, such as electrode potential, can lead to enhanced selectivity and milder reaction environments. ameteksi.com In the context of aromatic ketone synthesis, electrochemical methods offer diverse strategies, including mediated oxidations, reductive acylations, and various coupling reactions. acs.org

Mediated Electrochemical Oxidation

One prominent strategy for synthesizing aromatic ketones is the mediated electrochemical oxidation of alkylaromatics. This indirect electrolysis approach uses a redox mediator that is oxidized at the anode and subsequently oxidizes the organic substrate in the bulk solution, after which the reduced mediator is re-oxidized at the electrode to complete the catalytic cycle. gre.ac.uk

A notable example is the use of ceric methanesulfonate, Ce(IV), as a mediator in an aqueous solution of methanesulfonic acid. acs.org The Ce(IV) is generated electrochemically from Ce(III) and serves as a powerful oxidant capable of converting activated methyl or methylene (B1212753) groups on an aromatic ring into carbonyl functionalities. This process can selectively oxidize methylarenes to produce aromatic aldehydes and ketones. acs.org The electrochemical regeneration of the cerium reagent avoids the use of stoichiometric heavy metal oxidants, presenting a more sustainable process. acs.org Research in this area has demonstrated the conversion of various substituted toluenes and other alkylaromatics into their corresponding benzaldehydes and acetophenones.

Electrochemical Reductive Coupling and Acylation

Electrochemical reduction at the cathode can be harnessed to generate reactive intermediates for the synthesis of aromatic ketones. gre.ac.uk These methods often involve the coupling of different precursor molecules.

A significant development is the electrochemical synthesis of ketones from acid chlorides and alkyl or aryl halides, catalyzed by nickel-bipyridyl (NiBr₂bpy) complexes. In this process, an active Ni(0) complex is generated at the cathode, which then participates in a catalytic cycle involving oxidative addition to both the acyl chloride and the aryl halide, culminating in reductive elimination to form the ketone product. This method has shown promise for creating unsymmetrical ketones.

Another relevant technique is the intermolecular reductive coupling of aromatic ketones with acylimidazoles, which is facilitated by electroreduction in the presence of chlorotrimethylsilane. nih.gov This reaction yields α-trimethylsiloxy ketones, which can be subsequently hydrolyzed to the corresponding α-hydroxy ketones. nih.gov The process typically employs a lead cathode in a tetrahydrofuran (THF) solvent. nih.gov

Table 1: Selected Examples of Electrochemical Reductive Acylation and Coupling

Reaction Type Precursors Catalyst/Mediator Product Type Yield Reference
Nickel-Catalyzed Coupling Phenylacetyl chloride + Benzyl chloride NiBr₂bpy Dibenzyl ketone Moderate
Reductive Acylation Aromatic Ketones + Acylimidazoles None (Direct Reduction) α-Hydroxy Ketones Good nih.gov
α-Arylation Ketone Enol Acetates + Aryl Diazonium Salts None (Direct Reduction) α-Aryl Ketones Good rsc.org

Electrocarboxylation of Aromatic Ketones

While not a method for synthesizing the ketone backbone itself, the electrocarboxylation of aromatic ketones is a significant electrochemical transformation that highlights the utility of this technology for producing valuable derivatives. This process involves the electrochemical reduction of a ketone, such as acetophenone, in the presence of carbon dioxide. beilstein-journals.org The ketone is reduced to a radical anion, which then acts as a nucleophile, attacking a CO₂ molecule to form a carboxylate. beilstein-journals.org This reaction is a key step in the synthesis of several α-aryl propionic acids, a class of compounds widely used as non-steroidal anti-inflammatory drugs (NSAIDs). beilstein-journals.org The reaction can be performed using sacrificial anodes (e.g., aluminum) or with stable electrodes in divided cells. beilstein-journals.org

Other Electrochemical Approaches

The versatility of electrosynthesis has led to the development of various other methods for modifying ketones or synthesizing them. The α-arylation of ketones can be achieved electrochemically by reacting enol acetates with aryl diazonium salts, providing a direct route to form a carbon-carbon bond at the α-position. rsc.org Furthermore, the electrochemical phenyl-carbonyl coupling reaction of aromatic ketones can lead to the formation of pinacol-type products, which are 1,2-diols. researchgate.netresearchgate.net This self-coupling reaction proceeds via the reduction of the carbonyl group to a radical anion, which then dimerizes. researchgate.net These diverse electrochemical reactions underscore the broad applicability of electrosynthesis in the chemistry of aromatic ketones and their analogues.

Chemical Reactivity and Transformation Pathways of 3 Methyl 3 2 Methylphenyl Propiophenone

Fundamental Reaction Types

Oxidation Reactions and Resulting Chemical Species

The oxidation of 3'-Methyl-3-(2-methylphenyl)propiophenone can be expected to occur at several susceptible sites, primarily the benzylic carbon atom of the propyl chain and the methyl groups attached to the aromatic rings. The specific products formed will depend on the oxidizing agent used and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are known to oxidize alkyl chains attached to aromatic rings down to a carboxylic acid, provided there is at least one benzylic hydrogen present. In the case of this compound, the benzylic C-H bond at the 3-position of the propiophenone (B1677668) chain is a prime target for oxidation. This would lead to the cleavage of the C-C bond and the formation of 3-methylbenzoic acid and 2-methylbenzoic acid. Additionally, the methyl groups on both aromatic rings are also susceptible to oxidation under harsh conditions, which would yield the corresponding dicarboxylic acid derivatives.

Milder and more selective oxidizing agents can be employed to target specific positions. For instance, benzylic C-H oxidation can be achieved using reagents like N-bromosuccinimide (NBS) followed by hydrolysis, or catalytic systems involving transition metals. organic-chemistry.orgnih.gov These methods could potentially lead to the formation of a ketone at the benzylic position, resulting in a 1,3-diketone.

The expected oxidation products are summarized in the table below.

Oxidizing Agent CategoryPotential Reaction SiteResulting Chemical Species
Strong (e.g., KMnO₄, H₂CrO₄)Benzylic C-H of propyl chain3-Methylbenzoic acid, 2-Methylbenzoic acid
Strong (e.g., KMnO₄, H₂CrO₄)Aromatic methyl groupsBenzenedicarboxylic acid derivatives
Selective (e.g., NBS, catalytic)Benzylic C-H of propyl chain1,3-Diketone derivative

Table 1: Predicted Oxidation Products of this compound

Reduction Reactions and Functional Group Interconversions

The carbonyl group of this compound is readily susceptible to reduction, leading to the formation of the corresponding secondary alcohol or complete deoxygenation to an alkane. The choice of reducing agent determines the extent of the reduction.

For the conversion of the ketone to a secondary alcohol, 1-(3-methylphenyl)-3-(2-methylphenyl)propan-1-ol, common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. Enzymatic reductions using ketoreductases have also been shown to be highly efficient and stereoselective for the reduction of sterically hindered diaryl ketones, which suggests this would be a viable method for producing chiral versions of the corresponding alcohol. mdpi.comnih.gov

Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). These reactions would yield 1-(3-methylphenyl)-3-(2-methylphenyl)propane. The choice between these methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions, respectively.

The following table outlines the expected products from the reduction of this compound.

Reduction TypeReagent(s)Resulting Functional GroupProduct Name
Carbonyl to AlcoholNaBH₄ or LiAlH₄, EnzymaticSecondary Alcohol1-(3-methylphenyl)-3-(2-methylphenyl)propan-1-ol
Carbonyl to AlkaneZn(Hg), HCl (Clemmensen)Methylene1-(3-methylphenyl)-3-(2-methylphenyl)propane
Carbonyl to AlkaneH₂NNH₂, KOH (Wolff-Kishner)Methylene1-(3-methylphenyl)-3-(2-methylphenyl)propane

Table 2: Predicted Reduction Products of this compound

Substitution Reactions on Aromatic and Aliphatic Centers

Aromatic Substitution: Both phenyl rings in this compound can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the existing substituents: the methyl group and the 3-(2-methylphenyl)propionyl group on one ring, and the methyl group and the 1-oxo-1-(3-methylphenyl)propyl group on the other.

Both the methyl group and the alkyl chain of the propionyl group are activating, ortho-, para-directing groups due to their electron-donating inductive effects. unizin.org The carbonyl group, however, is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. libretexts.org

Aliphatic Substitution: The aliphatic chain of this compound offers sites for radical substitution, particularly at the benzylic position (carbon-3). Reactions with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of a benzylic bromide.

Detailed Mechanistic Investigations

Elucidation of Reaction Mechanisms in Propiophenone Chemistry

The reaction mechanisms for the transformations of propiophenone and its derivatives are well-understood. For instance, the reduction of the carbonyl group by metal hydrides proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Electrophilic aromatic substitution on the phenyl rings follows the general mechanism involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is influenced by the electronic effects of the substituents already present on the ring.

Electrophilic and Nucleophilic Pathways in Propiophenone Transformations

Electrophilic Pathways: The aromatic rings of this compound act as nucleophiles in electrophilic aromatic substitution reactions. The electron-donating methyl groups enhance the nucleophilicity of the rings, making them more reactive towards electrophiles than unsubstituted benzene (B151609). The rate-determining step is the attack of the π-electron system of the aromatic ring on the electrophile, forming the sigma complex. The subsequent fast step is the loss of a proton to regenerate the stable aromatic system.

Nucleophilic Pathways: The carbonyl carbon of the propiophenone moiety is electrophilic and is the primary site for nucleophilic attack. Nucleophiles, such as hydride ions from reducing agents or the carbanion from a Grignard reagent, will add to this carbon. The reaction proceeds via a tetrahedral intermediate. The steric hindrance around the carbonyl group, caused by the ortho-methyl group on one of the phenyl rings, may slow down the rate of nucleophilic addition compared to less hindered ketones. libretexts.org

Advanced Spectroscopic and Analytical Characterization of Propiophenone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal detailed information about the structure and dynamics of molecules. For 3'-Methyl-3-(2-methylphenyl)propiophenone, a combination of one-dimensional and advanced multi-nuclear NMR applications provides a complete picture of its atomic arrangement.

Proton (¹H) NMR Analysis and Signal Assignment

The structure of this compound contains several distinct proton environments. The aromatic region is expected to be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 3'-methylphenyl group and the 2-methylphenyl group would give rise to a series of multiplets. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the other methylene protons adjacent to the 2-methylphenyl ring are diastereotopic and would likely appear as complex multiplets. The two methyl groups (-CH₃) would each produce a singlet.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons7.0 - 7.8Multiplet (m)8H
-CH₂- (adjacent to C=O)~ 3.3Triplet (t)2H
-CH₂- (adjacent to phenyl)~ 3.0Triplet (t)2H
3'-CH₃~ 2.4Singlet (s)3H
2-CH₃~ 2.3Singlet (s)3H

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show a signal for the carbonyl carbon in the downfield region (around 200 ppm). The aromatic carbons will appear in the range of 120-140 ppm, with the carbons attached to the methyl groups and the carbonyl group showing distinct shifts. The aliphatic carbons of the propyl chain and the methyl groups will resonate in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~ 200
Aromatic C (quaternary)135 - 145
Aromatic CH125 - 135
-CH₂- (adjacent to C=O)~ 45
-CH₂- (adjacent to phenyl)~ 35
3'-CH₃~ 21
2-CH₃~ 19

Note: This is a predicted data table. Actual experimental values may vary.

Advanced Multi-Nuclear NMR Applications in Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY experiments would reveal the correlations between coupled protons, for instance, confirming the connectivity within the propyl chain and within each of the aromatic rings.

HSQC spectra would establish the direct one-bond correlations between protons and their attached carbons.

HMBC experiments would show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure, for example, by correlating the methylene protons to the quaternary carbons of the aromatic rings.

These advanced techniques are vital for differentiating between isomers and for the complete and accurate structural elucidation of complex molecules like this compound. chemicalbook.com

Vibrational Spectroscopy: Infrared (IR) Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The presence of the aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations from the propyl chain and methyl groups are expected in the 2850-3000 cm⁻¹ range.

Predicted IR Absorption Bands for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium
C=O Stretch (Ketone)1680 - 1700Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₇H₁₈O), the exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Calculated Exact Mass for C₁₇H₁₈O:

Ion Calculated Exact Mass
[M]⁺238.1358
[M+H]⁺239.1436
[M+Na]⁺261.1255

The fragmentation pattern in the mass spectrum would also be characteristic. Expected fragments would arise from the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions and other stable carbocations. For instance, cleavage of the bond between the carbonyl carbon and the ethyl-phenyl group could lead to a fragment corresponding to the 3-methylbenzoyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures containing isomeric compounds. The technique couples the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. For a sample containing this compound and its potential isomers (e.g., 2'-Methyl-3-(2-methylphenyl)propiophenone or 4'-Methyl-3-(3-methylphenyl)propiophenone), LC is the critical first step.

Chromatographic separation is essential because structural isomers often cannot be differentiated by mass spectrometry alone due to their identical molecular weights. thermofisher.cn The LC component separates these isomers based on their differential interactions with the stationary and mobile phases. thermofisher.cn For aromatic ketones, reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18 or a biphenyl (B1667301) phase) is paired with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). thermofisher.cnsielc.com The subtle differences in the polarity and shape of the isomers, dictated by the positions of the methyl groups, lead to different retention times, allowing them to enter the mass spectrometer as distinct peaks.

Once separated, the mass spectrometer provides crucial data. It confirms the molecular weight of the eluting compound—for this compound, this would be 224.30 g/mol . cymitquimica.com Furthermore, tandem mass spectrometry (MS/MS) can be employed, where the parent ion is fragmented to produce a characteristic pattern of daughter ions. thermofisher.cn While the primary isomers may have similar fragmentation patterns, the relative intensities of certain fragments can sometimes provide clues to differentiate them, complementing the definitive separation achieved by the LC stage. nih.gov The integration of LC with MS is thus a powerful method for both identifying and quantifying specific isomers within a complex synthetic mixture. thermofisher.cnnih.govresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic methods are the cornerstone for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds like this compound. In a typical purity assessment, a sample of the compound is analyzed using a validated HPLC method. A single, sharp peak at the expected retention time indicates a high degree of purity. The presence of additional peaks suggests the existence of impurities, which could be unreacted starting materials, byproducts, or structural isomers.

The choice of column and mobile phase is critical for achieving good separation. For propiophenone (B1677668) derivatives, reversed-phase columns are highly effective. sielc.com For instance, a method for separating related aromatic compounds might use a C18 or a specialized biphenyl column, which offers unique selectivity for aromatic analytes. thermofisher.cnsielc.com The mobile phase often consists of a gradient of acetonitrile or methanol in water, sometimes with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com By comparing the retention time of the main peak to that of a pure reference standard, the identity of the compound can be confirmed. The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Table 1: Representative HPLC Conditions for Propiophenone Derivatives

ParameterConditionReference
Column Reversed-Phase (e.g., Newcrom R1, Obelisc R, C18) sielc.comsielc.com
Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifier (e.g., H₃PO₄, TFA) sielc.comsielc.com
Detection UV at 270 nm sielc.com
Flow Rate 1.0 mL/min sielc.com

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective method used extensively in organic synthesis to monitor the progress of a reaction. oregonstate.edurochester.edu To monitor the formation of this compound, a chemist would use a TLC plate, typically coated with silica (B1680970) gel, to analyze the reaction mixture at various time points. oregonstate.edunih.gov

A three-lane spotting technique is often employed: one lane for the starting material, one for the reaction mixture, and a "co-spot" lane containing both. rochester.edulibretexts.org As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot corresponding to the product will appear. libretexts.org The product, being a ketone, is generally of intermediate polarity and will have a distinct retardation factor (Rf) value compared to the reactants. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

TLC is also invaluable for determining the appropriate solvent system for purification by column chromatography. chemistryhall.com Different solvent mixtures (eluents), typically combinations of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or acetone, are tested to find one that gives a good separation between the product and any impurities. oregonstate.edu Visualization of the spots is often achieved using a UV lamp, as aromatic ketones are UV-active, or by staining with a reagent like dinitrophenylhydrazine (DNP), which specifically reacts with aldehydes and ketones to produce a colored spot. chemistryhall.com

Table 2: Typical TLC Parameters for Ketone Synthesis

ParameterDescriptionReference
Stationary Phase Silica gel 60 F254 on aluminum or plastic sheets oregonstate.edunih.gov
Mobile Phase Hexane:Acetone (e.g., 3:1) or Ethyl Acetate in Petroleum Ether (e.g., 3%) oregonstate.edunih.gov
Visualization UV light (254 nm), Iodine vapor, or a selective stain (e.g., DNP) nih.govchemistryhall.com
Application Monitoring disappearance of reactants and appearance of product libretexts.org

While not directly applicable to the analysis of a small molecule like this compound itself, Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is the standard technique for analyzing related polymeric structures. wikipedia.org If the propiophenone moiety were incorporated into a polymer chain, for example, as a photoactive group in a polyketone, GPC would be essential for characterizing the resulting macromolecule.

GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.orgmicrobenotes.com The sample is passed through a column packed with porous gel beads. microbenotes.comfiveable.me Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. fiveable.me Smaller chains penetrate the pores to varying degrees and elute later. microbenotes.com This technique is crucial for determining key properties of a polymer, including its number average molecular weight (Mn), weight average molecular weight (Mw), and its dispersity (Đ), which describes the breadth of the molecular weight distribution. wikipedia.org The analysis is typically performed using organic solvents like tetrahydrofuran (B95107) (THF) as the mobile phase and is calibrated using polymer standards, such as polystyrene. wikipedia.org

Microcrystalline Tests and Morphological Analysis for Isomer Differentiation

Before the widespread availability of spectroscopic methods, microcrystalline tests were a key tool for identifying and differentiating organic compounds, including isomers. These classical chemical tests involve reacting the unknown compound with a specific reagent to form a crystalline derivative. The identity of the compound is confirmed by the characteristic shape, color, and melting point of these derivative crystals when viewed under a microscope.

For a ketone like this compound, a common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). byjus.comumass.edu This reagent reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is typically a brightly colored (yellow, orange, or red) crystalline solid. byjus.comvedantu.com

Crucially, different isomers will often form crystals with distinct morphologies (shapes) and melting points. For example, the 2,4-dinitrophenylhydrazone of this compound would be expected to have a different crystal structure and melting point compared to the derivative of its 4'-methyl or 3'-methyl-3-(4-methylphenyl) isomers due to the differences in molecular symmetry and packing efficiency in the crystal lattice. While modern spectroscopy has largely superseded this technique for routine identification, morphological analysis of derivatives remains a powerful confirmatory tool and can provide definitive proof of structure when other methods are ambiguous. Another test, the sodium nitroprusside test, can confirm the presence of a ketone group by producing a red coloration upon addition of sodium hydroxide. vedantu.com

Table 3: Common Chemical & Microcrystalline Tests for Ketones

TestReagent(s)Positive Result for a KetonePurposeReference
2,4-Dinitrophenylhydrazine (DNPH) Test 2,4-DinitrophenylhydrazineFormation of a yellow, orange, or red precipitateConfirms presence of a carbonyl group; derivative used for melting point and morphological analysis. byjus.comumass.edu
Sodium Nitroprusside Test Sodium nitroprusside, Sodium hydroxideRed colorationConfirms presence of a ketone group. byjus.comvedantu.com

Computational Chemistry and Theoretical Modeling of 3 Methyl 3 2 Methylphenyl Propiophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure and predict reactivity. chemrevlett.com For aromatic ketones, a functional such as B3LYP combined with a basis set like 6-311G(d,p) is often used to achieve a balance between accuracy and computational cost. chemrevlett.comnih.gov

The electronic properties are primarily described by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemrevlett.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. chemrevlett.com

Global reactivity descriptors, derived from these energies, can quantify aspects of reactivity. For instance, a molecule's hardness (η) and chemical potential (μ) can indicate its resistance to change in its electron distribution. chemrevlett.com Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions susceptible to electrophilic and nucleophilic attack. The negative potential (red/yellow areas) is typically concentrated around electronegative atoms like the carbonyl oxygen, marking it as a site for electrophilic attack. In contrast, regions of positive potential (blue areas) indicate electron-deficient sites prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of 3'-Methyl-3-(2-methylphenyl)propiophenone Note: These values are illustrative and based on typical DFT (B3LYP/6-311G) calculations for similar aromatic ketones.

ParameterCalculated ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment2.9 DMeasure of the overall polarity of the molecule.

Molecular Dynamics and Conformational Studies

While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a view of the molecule's conformational landscape. rsc.orgnih.gov

These studies can reveal the most likely three-dimensional structures the molecule will adopt in different environments. The relative populations of these conformers can be estimated from their calculated free energies, which is critical for understanding how the molecule interacts with other chemical species or biological targets. MD simulations can also provide information on properties like the radial distribution function, which describes how the solvent molecules arrange themselves around the solute. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers Note: Energies are relative to the most stable conformer (Conformer A). Values are for illustrative purposes.

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Description
Aτ1 ≈ 180°, τ2 ≈ 60°0.00Most stable, lowest energy conformation.
Bτ1 ≈ 0°, τ2 ≈ 60°1.5Higher energy due to steric hindrance between rings.
Cτ1 ≈ 180°, τ2 ≈ -60°0.2A slightly less stable conformer, easily accessible at room temperature.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to confirm their identity in a laboratory setting. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For a ketone, the most prominent and diagnostic absorption is the C=O stretching vibration. oregonstate.edu In aromatic ketones, this peak is typically found in the 1685–1690 cm⁻¹ range due to conjugation with the phenyl ring. pressbooks.pubopenstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the carbonyl carbon is expected to have a characteristic signal far downfield in the ¹³C NMR spectrum, typically in the 190-200 ppm range for aromatic ketones. pressbooks.pubopenstax.org The protons on the carbons adjacent to the carbonyl group (the α-carbons) are deshielded and would appear in the 2.0-2.5 ppm region of the ¹H NMR spectrum. oregonstate.edu

Table 3: Predicted Spectroscopic Data for this compound Note: These are illustrative theoretical values.

Spectroscopy TypeParameterPredicted Value
IRC=O Stretch~1690 cm⁻¹
¹³C NMRCarbonyl Carbon (C=O)~198 ppm
¹³C NMRAromatic Carbons125-140 ppm
¹H NMRAromatic Protons7.2-8.0 ppm
¹H NMRMethylene (B1212753) Protons (-CH2-)~3.0 ppm
¹H NMRMethyl Protons (-CH3)~1.2 ppm (ethyl), ~2.4 ppm (aryl)

Reaction Mechanism Simulations and Energetic Profiles of Propiophenone (B1677668) Reactions

Theoretical modeling can elucidate the pathways of chemical reactions, providing detailed information about transition states and activation energies that are often difficult to measure experimentally. kuleuven.be A common reaction for ketones is nucleophilic addition to the carbonyl carbon.

For instance, the reduction of this compound by a hydride source (e.g., NaBH₄) can be modeled. The simulation would map the potential energy surface as the hydride ion approaches the electrophilic carbonyl carbon. This allows for the identification of the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Similarly, the synthesis of this compound, potentially via a Friedel-Crafts type reaction, can be modeled to understand the regioselectivity and optimize reaction conditions. wikipedia.org By comparing the energy barriers for different potential pathways, chemists can predict the major products and by-products of a reaction. researchgate.net Such simulations are crucial for designing efficient and selective synthetic routes.

Table 4: Illustrative Energetic Profile for a Hypothetical Hydride Reduction Note: Values are relative energies calculated for a model reaction pathway.

Reaction SpeciesRelative Energy (kcal/mol)Description
Reactants (Ketone + H⁻)0.0The starting energy of the separated reactants.
Transition State+12.5The energy barrier (activation energy) for the reaction.
Products (Alkoxide)-20.0The final energy of the product, indicating an exothermic reaction.

Applications in Advanced Organic Synthesis and Industrial Chemical Production

Building Blocks for Complex Organic Molecules

Substituted propiophenones are recognized as key intermediates in the construction of intricate molecular architectures. Their reactivity, centered around the ketone functional group and the potential for modification of the aromatic rings, allows for a variety of chemical transformations.

A significant application of substituted propiophenones is in the synthesis of pharmaceutical agents and their analogues. For instance, 3'-Methylpropiophenone (B1582660) is a known key intermediate in the preparation of bupropion (B1668061) analogues. google.com Bupropion is a medication used for treating depression and aiding in smoking cessation. nih.govwikipedia.org The synthesis of bupropion and its analogues often involves the α-bromination of a substituted propiophenone (B1677668), followed by a nucleophilic substitution reaction. rsc.orgbg.ac.rs

Given the structural similarity, it is plausible that 3'-Methyl-3-(2-methylphenyl)propiophenone could serve a similar role as a precursor for novel pharmaceutical analogues. The presence of an additional methyl group on the second phenyl ring could be used to explore structure-activity relationships (SAR) in new drug candidates. By modifying the substitution pattern on the phenyl rings, medicinal chemists can fine-tune the pharmacological profile of a lead compound, potentially enhancing its efficacy or reducing side effects. nih.gov The synthesis of a series of bupropion analogues has been undertaken to develop treatments for addiction, highlighting the importance of having a variety of substituted propiophenone building blocks available. nih.gov

The general synthetic route to bupropion analogues from propiophenones is outlined below:

StepReactionReagentsProduct Type
1α-BrominationBromine or N-Bromosuccinimide (NBS)α-bromoketone intermediate
2Nucleophilic SubstitutionAmine (e.g., tert-butylamine)Final amine-containing analogue

This table demonstrates the fundamental transformations where a propiophenone derivative is the starting material.

Role in Catalysis and Electrochemistry

In the field of catalysis, iridium-catalyzed reactions have been developed for the reduction of o-hydroxyl phenyl enaminones to produce o-hydroxyl propiophenones, which are then used to synthesize 3-methyl chromones. rsc.org This indicates the utility of the propiophenone core in subsequent catalytic transformations. The specific substitution of This compound could potentially influence the efficiency and selectivity of such catalytic processes.

Contribution to Specialty Chemical and Material Science

The propiophenone structure is also found in compounds used in material science. For instance, certain propiophenone derivatives are utilized as photoinitiators in UV-curable coatings and inks. These molecules absorb UV light and generate reactive species that initiate polymerization. The substitution on the aromatic rings can affect the absorption properties and the efficiency of the initiation process.

Furthermore, substituted aromatic ketones are integral to the synthesis of functional polymers. The incorporation of structures like This compound into a polymer backbone could impart specific properties such as thermal stability or altered mechanical characteristics. The development of new α-(perfluoroalkylsulfonyl)propiophenones as reagents for light-mediated perfluoroalkylation of aromatics showcases the adaptability of the propiophenone scaffold for creating novel reagents for material and synthetic applications. nih.gov

Reference Standard Development for Analytical Chemistry

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. These standards must be of high purity and well-characterized. While This compound is available from chemical suppliers, there is no indication in the reviewed literature of its development as a formal analytical reference standard. chemicalbook.comfluorochem.co.uk

The development of a reference standard involves a rigorous process of purification and characterization using various analytical techniques, such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Chromatography (GC, HPLC): To assess purity.

The availability of a certified reference standard for This compound would be essential for researchers who might synthesize or work with this compound, particularly if it were to become an intermediate for a pharmaceutical product or a regulated specialty chemical.

Q & A

Basic: How can researchers optimize the synthesis of 3'-Methyl-3-(2-methylphenyl)propiophenone to improve yield and purity?

Methodological Answer:
Synthesis optimization typically involves catalytic reduction of unsaturated precursors or Friedel-Crafts acylation. For example, palladium-catalyzed hydrogenation (as described for structurally similar propionic acid derivatives in ) can reduce steric hindrance from methyl groups. Purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, hexane:ethyl acetate gradients) enhances purity. Reaction monitoring via TLC or HPLC ensures intermediate stability. Adjusting stoichiometry of acylating agents and controlling reaction temperature (e.g., 0–5°C for electrophilic substitutions) minimizes side products .

Advanced: What strategies ensure accurate structural elucidation of this compound using X-ray crystallography?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELX software ( ) is critical. Key steps:

  • Crystal Growth : Use slow evaporation from dichloromethane/hexane.
  • Data Collection : High-resolution (<1.0 Å) data at synchrotron facilities reduce errors in electron density maps.
  • Refinement : SHELXL refines anisotropic displacement parameters for methyl groups, addressing steric effects.
  • Validation : ORTEP-3 ( ) visualizes thermal ellipsoids to confirm bond angles and torsional strain.
    For disordered methyl groups, apply restraints to occupancy factors. Compare derived metrics (e.g., R1 < 5%) with DFT-calculated structures to validate accuracy .

Advanced: How can Quality-by-Design (QbD) principles be applied to develop an HPLC method for quantifying this compound in complex matrices?

Methodological Answer:
Adopt a chaotropic chromatography approach ( ) with these steps:

  • Factor Screening : Use fractional factorial designs to test mobile phase pH (2.5–4.5), ion-pair reagents (e.g., 10–50 mM sodium hexanesulfonate), and column temperatures (25–40°C).
  • Optimization : Central Composite Design (CCD) maximizes resolution between target compound and impurities (e.g., m-chloropropiophenone analogs in ).
  • Robustness Testing : Vary flow rate (±0.1 mL/min) and gradient slope (±2%) to define method operable ranges.
  • Validation : Assess linearity (R² > 0.999), LOD/LOQ (<0.1 µg/mL), and recovery (>98%) per ICH guidelines .

Basic: What analytical techniques are most effective for identifying synthetic impurities in this compound?

Methodological Answer:
Combine LC-MS/MS and 2D-NMR:

  • LC-MS/MS : Use ESI+ mode to detect trace impurities (e.g., demethylated byproducts). Fragment ions (m/z 121, 105) indicate phenyl group cleavage ( ).
  • NMR : ¹H-¹³C HSQC identifies coupling between aromatic protons and adjacent methyl groups. Compare with reference spectra of ibuprofen-related impurities ( ) to assign signals.
  • Elemental Analysis : Confirm stoichiometry (C, H, O) within ±0.3% theoretical values .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

  • Map Electrostatic Potential Surfaces : Identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack.
  • Calculate Activation Energies : Compare energy barriers for methyl-substituted vs. unsubstituted phenyl rings to assess steric effects.
  • Simulate Transition States : Use Gaussian or ORCA to model intermediates in SN2 pathways. Validate with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

Basic: What thermal analysis methods are suitable for studying the stability of this compound?

Methodological Answer:
Conduct TGA-DSC under nitrogen:

  • TGA : Heat at 10°C/min to 600°C. Observe decomposition onset (~200°C for propionic acid derivatives, ) to assess thermal stability.
  • DSC : Measure melting point (mp) and glass transition (Tg). Compare with lit. values for structurally similar compounds (e.g., 3-(3,5-di-tert-butylphenyl)propionic acid, ) to detect polymorphism.
  • Isothermal Studies : Hold at 100°C for 24 hours; monitor weight loss to simulate storage conditions .

Advanced: How do stereochemical variations impact the biological activity of this compound derivatives?

Methodological Answer:
For chiral analogs:

  • Enantiomer Separation : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to resolve R/S forms.
  • Docking Studies : Simulate binding to target proteins (e.g., cytochrome P450 in ) with AutoDock Vina. Compare binding energies (∆G) to correlate stereochemistry with inhibitory potency.
  • In Vitro Assays : Test enantiomers against cell lines (e.g., HEK-293 for receptor antagonism) to quantify IC50 differences (>2-fold suggests stereospecificity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.